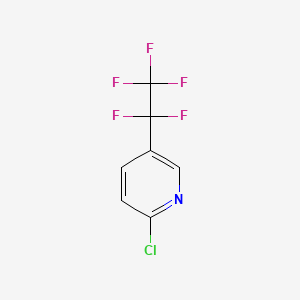

2-Chloro-5-(perfluoroethyl)pyridine

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are fundamental building blocks in the synthesis of a vast array of functional organic molecules. researchgate.net Their importance is particularly pronounced in the pharmaceutical, agrochemical, and materials science industries. researchgate.netgoogle.com The pyridine ring is a core structure in many biologically active compounds, including natural products like vitamins and alkaloids. google.com The introduction of a halogen atom, such as chlorine, onto the pyridine ring serves two primary purposes.

First, the halogen acts as a versatile synthetic handle. The carbon-halogen bond can be readily functionalized through various transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig, and Sonogashira couplings). Current time information in Bangalore, IN.google.comorgsyn.orgescholarship.orgchemicalbook.com This allows for the precise and controlled introduction of diverse substituents, enabling the construction of complex molecular architectures. Current time information in Bangalore, IN. For instance, 2-chloropyridines are common precursors for creating 2-substituted pyridines, which are otherwise challenging to synthesize. orgsyn.orgnih.gov

Second, the electronic properties of the pyridine ring are significantly altered by the presence of an electronegative halogen atom. This modification influences the reactivity of the entire molecule, as well as its physical properties such as acidity (pKa) and dipole moment. nih.govdur.ac.uk Despite their utility, the synthesis of specific isomers of halogenated pyridines can be challenging, often requiring harsh conditions or multi-step processes, which makes the development of efficient halogenation methods an active area of research. researchgate.net Compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) are key industrial intermediates for widely used neonicotinoid insecticides, highlighting the commercial relevance of this substance class. jubilantingrevia.comnih.gov

Overview of Perfluoroalkylated Heterocycles in Contemporary Chemical Development

The incorporation of fluorine and perfluoroalkyl (Rf) groups into heterocyclic compounds is a powerful and widely recognized strategy in modern chemical development, especially in drug discovery and materials science. The introduction of an Rf group, such as a trifluoromethyl (-CF3) or a perfluoroethyl (-C2F5) moiety, can dramatically and often beneficially alter a molecule's physicochemical and biological properties. nih.govdur.ac.uk

Key properties influenced by perfluoroalkylation include:

Lipophilicity: Fluorine is highly electronegative, but the introduction of an Rf group often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. nih.govdur.ac.uk

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule in the body. nih.gov

Binding Affinity: Perfluoroalkyl groups can alter the conformation and electronic profile of a molecule, potentially leading to stronger and more selective interactions with biological targets like enzymes and receptors. dur.ac.uk

Acidity/Basicity: The strong electron-withdrawing nature of Rf groups can significantly lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH. nih.gov

These unique advantages have led to a surge in research focused on developing new methods for synthesizing fluoroalkylated heterocycles. Strategies often involve the use of specialized fluorinating agents or the incorporation of fluorinated building blocks. Copper-mediated reactions, for example, have proven effective for the perfluoroalkylation of heteroarenes. dur.ac.uk The resulting perfluoroalkylated heterocycles are crucial components in a range of applications, from pharmaceuticals and agrochemicals to advanced polymers and liquid crystals.

Research Landscape of 2-Chloro-5-(perfluoroethyl)pyridine and Closely Related Fluorinated Pyridine Structures

Specific public-domain research focusing exclusively on 2-Chloro-5-(perfluoroethyl)pyridine is limited. The compound represents a highly specialized intermediate whose properties and reactivity are best understood by examining its close structural analogues and the general reactivity of the chemical families to which it belongs. The research landscape is primarily defined by studies on similar molecules, particularly 2-chloro-5-(trifluoromethyl)pyridine (B1661970).

Closest Analogue: 2-Chloro-5-(trifluoromethyl)pyridine The most direct analogue is 2-chloro-5-(trifluoromethyl)pyridine, which features a trifluoromethyl group instead of a perfluoroethyl group. This compound is a well-documented chemical intermediate used in the synthesis of pesticides and pharmaceuticals. Its known properties provide a valuable benchmark for predicting the characteristics of 2-Chloro-5-(perfluoroethyl)pyridine. The perfluoroethyl group is expected to impart even greater lipophilicity and metabolic stability compared to the trifluoromethyl group, while maintaining the same fundamental reactivity pattern of the chloropyridine core.

Table 1: Properties of the Closely Related Compound 2-Chloro-5-(trifluoromethyl)pyridine

| Property | Value |

|---|---|

| CAS Number | 52334-81-3 |

| Molecular Formula | C₆H₃ClF₃N |

| Molecular Weight | 181.54 g/mol |

| Appearance | Colorless to light yellow liquid or crystal |

| Reactivity | The 2-chloro position is susceptible to nucleophilic substitution and cross-coupling reactions. The trifluoromethyl group is strongly electron-withdrawing, activating the ring for such reactions. |

Data sourced from public chemical databases.

Synthetic Approaches and Research Interest The synthesis of 2-Chloro-5-(perfluoroethyl)pyridine would likely follow established methodologies for the introduction of perfluoroalkyl chains onto heterocyclic rings. One common approach involves the reaction of a perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) with a suitable pyridine precursor, often mediated by a metal catalyst such as copper. dur.ac.uk For instance, a synthetic route could potentially involve the copper-mediated coupling of pentafluoroethyl iodide with a 2-chloro-5-iodopyridine (B1352245) or a related organometallic derivative.

The research interest in a molecule like 2-Chloro-5-(perfluoroethyl)pyridine lies in its dual functionality. The 2-chloro substituent provides a reactive site for building molecular complexity via established cross-coupling chemistries, allowing for its integration into larger, more functional molecules. orgsyn.org Simultaneously, the 5-perfluoroethyl group acts as a powerful modulator of the final product's physicochemical properties, offering a tool to fine-tune lipophilicity, metabolic stability, and target-binding interactions, which are critical parameters in the design of new agrochemicals and pharmaceuticals. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5N/c8-5-2-1-4(3-14-5)6(9,10)7(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBHRYDSCMEMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Perfluoroethyl Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in this compound is significantly deactivated towards electrophilic attack due to the electron-withdrawing nature of both the ring nitrogen and the two substituents. Conversely, these same electronic effects render the ring susceptible to nucleophilic attack, especially at the carbon atom bearing the chlorine.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 2-Chloro-5-(perfluoroethyl)pyridine. The reaction proceeds via a two-step addition-elimination mechanism, which is facilitated by the electronic properties of the substrate.

The pyridine nitrogen, along with the strongly electron-withdrawing chloro and perfluoroethyl groups, polarizes the carbon-chlorine bond and stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack. echemi.comresearchgate.net The attack occurs preferentially at the C2 position, which is ortho to the ring nitrogen, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization. echemi.com The perfluoroethyl group at the C5 position further enhances the electrophilicity of the C2 position through its powerful inductive effect, making the displacement of the chloride ion more favorable compared to an unsubstituted 2-chloropyridine (B119429).

A variety of nucleophiles can be employed to displace the C2-chloro substituent. Common examples include amines, alkoxides, and thiophenolates. The reaction generally proceeds under thermal conditions, often in the presence of a base to neutralize the HCl generated.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated 2-Chloropyridines This table presents data for analogous compounds to illustrate the typical reactivity.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Glutathione (GSH) | Rat liver microsomes | 2-Glutathionyl-5-nitropyridine | - | researchgate.net |

| 2-Chloropyridine | Amines | Varies | 2-Aminopyridines | Good | youtube.com |

| 2,3,4-Tribromopyridine | Sodium methoxide | Methanol | 3-Bromo-2,4-dimethoxypyridine | - | echemi.com |

| ortho-Iodobenzamides | Amines | Pyridine, rt | ortho-Aminobenzamides | High | rsc.org |

The rate of these substitution reactions is highly dependent on the electron-withdrawing capacity of the substituents on the pyridine ring. Studies on related 2-chloropyridines have shown that stronger electron-withdrawing groups lead to a faster reaction rate by better stabilizing the anionic intermediate complex. researchgate.net

Electrophilic Functionalization Studies

Direct electrophilic functionalization of the C-H bonds on the 2-Chloro-5-(perfluoroethyl)pyridine ring is exceptionally challenging. The pyridine nitrogen acts as a Lewis basic site, which can be protonated or coordinate to the electrophile or Lewis acid catalyst, leading to the formation of a pyridinium (B92312) species. This deactivates the ring system even further, making it highly resistant to canonical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions.

The combined electron-withdrawing effects of the chloro and perfluoroethyl substituents exacerbate this inherent lack of reactivity. Research on the electrophilic substitution of related electron-poor heterocycles confirms that such reactions are generally not feasible under standard conditions. beilstein-journals.org While novel, highly reactive electrophilic reagents are being developed for the functionalization of less reactive aromatic systems, their application to a substrate as deactivated as 2-Chloro-5-(perfluoroethyl)pyridine has not been extensively documented. nih.govacs.orgresearchgate.net Any potential electrophilic attack would be predicted to occur at the C3 or C4 positions, which are the least deactivated positions on the ring, though this remains a theoretical consideration without specific experimental evidence.

Directed and Undirected C-H Activation and Borylation

Modern synthetic methods involving transition metal-catalyzed C-H activation and borylation offer a more viable route to functionalize the pyridine ring of 2-Chloro-5-(perfluoroethyl)pyridine. These methods can overcome the inherent low reactivity of the substrate towards electrophiles.

Iridium-catalyzed C-H borylation is a powerful tool for creating carbon-boron bonds, which can then be used in a wide array of subsequent cross-coupling reactions. rsc.org A common challenge in the borylation of pyridines is the inhibition of the iridium catalyst by coordination of the pyridine nitrogen lone pair. rsc.org However, the presence of a substituent at the C2 position, such as the chloro group in the title compound, can sterically hinder this coordination, thereby facilitating the catalytic cycle. rsc.org

The regioselectivity of C-H borylation on substituted pyridines is influenced by a combination of steric and electronic factors. researchgate.netnih.gov For 2,5-disubstituted pyridines, borylation often occurs at the less sterically hindered positions. In the case of 2-Chloro-5-(perfluoroethyl)pyridine, the potential sites for borylation are C3, C4, and C6.

C6-Borylation: The C6 position is ortho to the directing nitrogen atom, but a sufficiently electron-withdrawing substituent at C2 can slow the protodeborylation of the resulting boronate ester, allowing for its isolation. rsc.org

C4-Borylation: Borylation at the C4 position is electronically favored due to its position para to the nitrogen.

C3-Borylation: Borylation at C3 is also possible, though often less favored than at C4 or C6 in many catalytic systems.

Cobalt-based pincer complexes have also been explored for the C-H borylation of fluorinated arenes and pyridines, sometimes offering alternative regioselectivity, such as a preference for meta-borylation. researchgate.netmdpi.com

Table 2: Examples of Metal-Catalyzed C-H Borylation of Substituted Pyridines

| Substrate | Catalyst System | Reagent | Position(s) Borylated | Reference |

|---|---|---|---|---|

| 2-Substituted Pyridines | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | C6 | rsc.org |

| 2,6-Lutidine | Co(I) Pincer Complex | B₂pin₂ | C4 (meta) | mdpi.com |

| Benzoates | Ir / P[3,5-(CF₃)₂C₆H₃]₃ | B₂pin₂ | ortho to directing group | rsc.org |

| 1,3-Disubstituted Arenes | Rh-phosphine | B₂pin₂ | meta to both substituents | nih.gov |

Reactivity of the Perfluoroethyl Group

The perfluoroethyl (C₂F₅) group is a dominant feature of the molecule, primarily characterized by its exceptional stability and profound electronic influence.

Stability and Influence on Pyridine Reactivity

The C₂F₅ group is exceptionally stable both thermally and chemically. The high strength of the carbon-fluorine bonds makes the perfluoroethyl moiety highly resistant to degradation under most reaction conditions. It is generally considered an inert functional group that does not participate directly in the reactions involving the pyridine ring.

Its primary role is electronic. The C₂F₅ group is one of the most powerful electron-withdrawing groups used in medicinal and materials chemistry. This influence is exerted mainly through a strong negative inductive effect (-I), which significantly lowers the electron density of the entire pyridine ring. This has several consequences:

Increased Acidity: It increases the acidity of the ring C-H protons.

Activation for SNAr: As discussed in section 3.1.1, it strongly activates the ring for nucleophilic aromatic substitution.

Deactivation for Electrophilic Attack: It deactivates the ring towards electrophilic substitution, as detailed in section 3.1.2.

Lowered Basicity: It reduces the pKa of the pyridine nitrogen, making it a weaker base.

Potential for Further Chemical Modification

Direct chemical modification of the perfluoroethyl group attached to an aromatic ring is extremely difficult due to its chemical inertness. The C-F bonds are thermodynamically very strong, and the fluorine atoms shield the carbon backbone from chemical attack.

Reactions involving the cleavage of C-F bonds in perfluoroalkyl groups typically require harsh conditions, such as the use of potent reducing agents (e.g., dissolving metals) or highly specialized organometallic reagents, which are often incompatible with other functional groups on the molecule. There are very few, if any, general methods for the selective transformation of a perfluoroethyl group on an aromatic core without disrupting the rest of the molecule. Therefore, in the context of synthetic transformations of 2-Chloro-5-(perfluoroethyl)pyridine, the C₂F₅ group is almost exclusively treated as a stable, non-reactive spectator group that modulates the reactivity of the pyridine ring.

Cross-Coupling Reactions Involving 2-Chloro-5-(perfluoroethyl)pyridine

The presence of a halogen atom and a perfluoroalkyl group on the pyridine ring makes 2-chloro-5-(perfluoroethyl)pyridine a versatile substrate for various cross-coupling reactions. These reactions are crucial for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The reactivity of the C-Cl bond is a key factor in these transformations, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., oxidative addition studies)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For substrates like 2-chloro-5-(perfluoroethyl)pyridine, the initial and often rate-limiting step is the oxidative addition of the C-Cl bond to a low-valent palladium(0) complex. whiterose.ac.ukresearchgate.net While specific oxidative addition studies on 2-chloro-5-(perfluoroethyl)pyridine are not extensively documented in the reviewed literature, the general mechanism is well-established for similar halo-pyridines. whiterose.ac.uk The electron-withdrawing nature of the perfluoroethyl group is expected to influence the reactivity of the C-Cl bond, potentially facilitating the oxidative addition step.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, would involve the following key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond of 2-chloro-5-(perfluoroethyl)pyridine to form a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

The choice of ligands, base, and solvent is critical for the success of these reactions, influencing the rate and selectivity of the catalytic cycle. whiterose.ac.uk For instance, in Sonogashira coupling reactions of 2-chloro-5-iodopyridine (B1352245), the chloro group can also undergo coupling, indicating the potential for sequential reactions on di-substituted pyridines under specific conditions. beilstein-journals.org

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description |

| Oxidative Addition | Insertion of Pd(0) into the C-Cl bond of the pyridine substrate. |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. |

Investigation of Other Transition Metal-Mediated Transformations

Besides palladium, other transition metals like copper and nickel are also employed in cross-coupling reactions. Copper-mediated reactions, in particular, have shown utility in the perfluoroalkylation of heteroaryl halides. acs.org While the direct copper-mediated coupling of 2-chloro-5-(perfluoroethyl)pyridine is not explicitly detailed, studies on similar substrates provide valuable insights. For example, the trifluoromethylation of 2-chloropyridines using copper reagents has been reported, although sometimes with low yields. acs.org This suggests that the C-Cl bond in 2-chloro-5-(perfluoroethyl)pyridine could potentially be a site for copper-mediated transformations, although the reaction conditions would need to be carefully optimized.

The reactivity in these transformations is highly dependent on the nature of the transition metal, the ligands, and the substrate's electronic properties. The electron-deficient character of the pyridine ring in 2-chloro-5-(perfluoroethyl)pyridine, enhanced by the perfluoroethyl group, is a significant factor to consider when designing such reactions.

Derivatization Reactions to Introduce Additional Functionality (e.g., trifluoromethylsulfanylation)

Introducing new functional groups onto the 2-chloro-5-(perfluoroethyl)pyridine core can lead to novel compounds with tailored properties. One such derivatization is trifluoromethylsulfanylation, the introduction of a -SCF3 group.

Electrophilic trifluoromethylsulfanylation using reagents like trifluoromethyl sulfenyl chloride (CF3SCl) is generally more effective on electron-rich aromatic and heterocyclic systems. beilstein-journals.org Pyridine itself is considered too deactivated for this reaction under standard conditions due to its electron-deficient nature. beilstein-journals.org To achieve substitution on a pyridine ring, it often needs to be activated, for example, by reduction to an anionic hydride σ-complex. beilstein-journals.org

Given that 2-chloro-5-(perfluoroethyl)pyridine is a highly electron-deficient system due to the presence of both a chlorine atom and a perfluoroethyl group, direct electrophilic trifluoromethylsulfanylation is expected to be challenging. The reaction would likely require harsh conditions or a different mechanistic approach, such as a nucleophilic or radical pathway.

Alternative methods for introducing a trifluoromethylsulfanyl group onto aromatic rings include the use of aryl magnesium or mercury compounds, or the reaction of aromatic iodides with a copper-SCF3 reagent. beilstein-journals.org These alternative strategies might offer a more viable route for the trifluoromethylsulfanylation of a derivatized 2-chloro-5-(perfluoroethyl)pyridine, for instance, after converting the chloro-substituent into a more reactive group.

Advanced Spectroscopic Characterization Methodologies for 2 Chloro 5 Perfluoroethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of atoms within a molecule. For 2-Chloro-5-(perfluoroethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

The ¹H NMR spectrum of a substituted pyridine (B92270) ring provides crucial information for confirming the substitution pattern. In the case of 2-Chloro-5-(perfluoroethyl)pyridine, three distinct signals are expected for the protons on the pyridine ring. Based on the analysis of the analogous compound, 2-Chloro-5-(trifluoromethyl)pyridine (B1661970), the aromatic region of the spectrum would display signals for H-3, H-4, and H-6. chemicalbook.com

The proton at the C-6 position (H-6), being adjacent to the nitrogen atom, is the most deshielded and thus appears furthest downfield. The proton at the C-3 position (H-3) is adjacent to the chloro-substituted carbon, while the H-4 proton is situated between the C-3 and C-5 positions. The electron-withdrawing nature of the perfluoroethyl group at C-5 influences the chemical shifts of all ring protons, particularly H-4 and H-6.

The expected chemical shifts and coupling patterns are detailed in the table below, extrapolated from data for 2-Chloro-5-(trifluoromethyl)pyridine. chemicalbook.com The multiplicity of each signal is a key identifier: H-6 typically appears as a doublet (or a narrow multiplet), H-4 as a doublet of doublets, and H-3 as a doublet.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | ~8.7 | d | ³JH4-H6 ≈ 2.5 Hz |

| H-4 | ~7.9 | dd | ³JH3-H4 ≈ 8.5 Hz, ⁴JH4-H6 ≈ 2.5 Hz |

| H-3 | ~7.5 | d | ³JH3-H4 ≈ 8.5 Hz |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. For 2-Chloro-5-(perfluoroethyl)pyridine, distinct signals are expected for each of the five carbon atoms in the pyridine ring and the two carbons of the perfluoroethyl group. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (N, Cl, F).

The carbons attached to the nitrogen (C-2 and C-6) and the chlorine (C-2) will be significantly deshielded. The carbons of the perfluoroethyl group will also have characteristic chemical shifts and will exhibit coupling with the fluorine atoms, leading to quartet and triplet splitting patterns in a proton-decoupled ¹³C spectrum. The carbon atom attached to the pyridine ring (C-5) will also show coupling to the fluorines of the perfluoroethyl group.

The following table presents the predicted chemical shifts for the carbon atoms, based on data from 2-Chloro-5-(trifluoromethyl)pyridine. chemicalbook.comnih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to JC-F) |

|---|---|---|

| C-2 | ~152 | s |

| C-6 | ~150 | q |

| C-4 | ~138 | s |

| C-3 | ~125 | s |

| C-5 | ~122 | m |

| -CF₂- | ~118 | tq |

| -CF₃ | ~117 | qt |

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. rsc.org For 2-Chloro-5-(perfluoroethyl)pyridine, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the -CF₂- and -CF₃ groups of the perfluoroethyl moiety.

The -CF₃ group will appear as a triplet due to coupling with the adjacent -CF₂- group. The -CF₂- group will appear as a quartet due to coupling with the terminal -CF₃ group. The chemical shifts are typically reported relative to a standard such as CFCl₃. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals. colorado.edu

| Fluorine Group | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Multiplicity | Coupling Constant (JF-F, Hz) |

|---|---|---|---|

| -CF₃ | ~ -80 to -85 | t | ~2-5 |

| -CF₂- | ~ -110 to -120 | q | ~2-5 |

Quantitative NMR (qNMR) is a valuable tool for monitoring the progress of chemical reactions in real-time, allowing for the determination of reactant consumption, intermediate formation, and product yield without the need for response factors or calibration curves. chemicalbook.comvolochem.com Both ¹H and ¹⁹F NMR can be employed for this purpose.

For reactions involving the synthesis or transformation of 2-Chloro-5-(perfluoroethyl)pyridine, ¹⁹F qNMR is particularly advantageous. The high sensitivity and the presence of distinct, well-resolved signals for the perfluoroethyl group in a spectral region typically free from other signals make it an ideal probe. By integrating the signals of the starting material and the product, and comparing them to an internal standard, the reaction kinetics and final yield can be accurately determined. chemicalbook.com This technique is crucial for process optimization in synthetic chemistry.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of 2-Chloro-5-(perfluoroethyl)pyridine is characterized by specific absorption bands corresponding to the vibrations of the various bonds within the molecule. Key vibrational modes include the C-Cl stretch, the C-F stretches of the perfluoroethyl group, and the characteristic ring vibrations (C=C and C=N stretching) of the pyridine moiety.

The C-F stretching vibrations typically give rise to very strong absorption bands in the region of 1100-1300 cm⁻¹. The C-Cl stretch appears at a lower frequency, generally in the 600-800 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations are found in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C=N Stretch (Pyridine Ring) | 1550 - 1600 | Strong |

| C=C Stretch (Pyridine Ring) | 1400 - 1500 | Strong |

| C-F Stretch (Perfluoroethyl) | 1100 - 1300 | Very Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of 2-Chloro-5-(perfluoroethyl)pyridine. This technique is particularly effective in identifying vibrations that result in a change in molecular polarizability, providing detailed insights into the skeletal modes of the pyridine ring and the vibrations of its substituents.

In the analysis of substituted pyridines, Raman spectroscopy, often combined with quantum chemical calculations, helps to understand how substituents like chlorine and perfluoroalkyl groups affect the in-plane ring normal modes (RNMs). rsc.org For instance, studies on various fluorinated and chlorinated pyridines have shown that the nature and position of halogen substituents significantly influence the vibrational wavenumbers, force constants, and Raman activities. rsc.org The vibrational modes of the parent pyridine molecule are well-established, and these serve as a reference for assigning the spectra of its derivatives. nih.gov

For a molecule like 2-Chloro-5-(perfluoroethyl)pyridine, the Raman spectrum is expected to exhibit characteristic bands corresponding to:

Pyridine Ring Vibrations: These include ring stretching, breathing, and deformation modes. The presence of the electron-withdrawing chloro and perfluoroethyl groups is expected to shift these bands to higher frequencies compared to unsubstituted pyridine.

C-Cl Stretching: A strong Raman band corresponding to the carbon-chlorine stretching vibration is anticipated.

C-C and C-F Vibrations of the Perfluoroethyl Group: The -C2F5 group will introduce a series of complex bands associated with C-C stretching and the numerous C-F stretching and bending modes. These are often strong in the Raman spectrum.

Theoretical calculations using methods like Density Functional Theory (DFT) are commonly employed to simulate the Raman spectra of such molecules, aiding in the precise assignment of the experimentally observed vibrational bands. researchgate.net For the related compound 2-chloro-5-nitropyridine, experimental and simulated Raman spectra have been successfully used to perform a detailed vibrational analysis. researchgate.net A similar approach would be invaluable for characterizing 2-Chloro-5-(perfluoroethyl)pyridine.

Table 1: Expected Characteristic Raman Shifts for 2-Chloro-5-(perfluoroethyl)pyridine

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Notes |

| Pyridine Ring Breathing | 990 - 1050 | Shifted by substituents. |

| Pyridine Ring Stretching | 1570 - 1620 | Sensitive to electronic effects of substituents. |

| C-Cl Stretch | 600 - 800 | Strong and characteristic. |

| C-F Stretches (Perfluoroethyl) | 1100 - 1400 | Typically strong and multiple bands. |

| C-C Stretch (Perfluoroethyl) | 900 - 1000 | May be coupled with other modes. |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the precise molecular mass of 2-Chloro-5-(perfluoroethyl)pyridine and for elucidating its structure through the analysis of its fragmentation patterns. The molecular weight of the perfluoroethyl compound (C7H3ClF5N) is 231.55 g/mol , which would be confirmed by the molecular ion peak ([M]⁺) in the mass spectrum.

The fragmentation of halogenated and perfluoroalkylated aromatic compounds under electron ionization (EI) is typically predictable. For 2-Chloro-5-(perfluoroethyl)pyridine, the fragmentation pathways are expected to be influenced by the stability of the pyridine ring and the nature of the substituents. Analysis of a closely related compound, 2-Chloro-5-(trifluoromethyl)pyridine (molecular weight 181.54 g/mol ), provides a model for the expected fragmentation. chemicalbook.comnih.gov

Key fragmentation pathways would likely include:

Loss of a Chlorine Atom: The cleavage of the C-Cl bond would result in a significant fragment ion ([M-Cl]⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak ([M]⁺ and [M+2]⁺) and any chlorine-containing fragment peaks.

Cleavage of the Perfluoroethyl Group: Fragmentation can occur through the loss of the entire -C2F5 group or parts of it, such as a ·CF3 radical, leading to various fragment ions. The loss of a fluorine atom is less common as an initial fragmentation step.

Ring Fragmentation: At higher energies, the pyridine ring itself can fragment, although this often produces lower mass ions of lesser diagnostic value compared to the initial losses of substituents.

The mass spectrum of 2-Chloro-5-(trifluoromethyl)pyridine shows a base peak at m/z 181 (the molecular ion) and other significant peaks at m/z 146 ([M-Cl]⁺) and 126. chemicalbook.com

Table 2: Predicted Prominent Ions in the Mass Spectrum of 2-Chloro-5-(perfluoroethyl)pyridine

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 231/233 | [C7H3³⁵ClF5N]⁺ / [C7H3³⁷ClF5N]⁺ | Molecular Ion ([M]⁺) |

| 196 | [C7H3F5N]⁺ | Loss of ·Cl |

| 162 | [C6H3ClF2N]⁺ | Loss of ·CF3 |

| 112 | [C6H3ClN]⁺ | Loss of ·C2F5 |

| 77 | [C5H3N]⁺ | Further fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Formation

UV-Vis spectroscopy provides valuable information on the electronic transitions within 2-Chloro-5-(perfluoroethyl)pyridine. The pyridine ring is a chromophore, and its absorption bands are influenced by the attached substituents. The spectrum of 2-chloropyridine (B119429), for example, shows characteristic absorptions in the UV region. nist.gov The introduction of the strongly electron-withdrawing perfluoroethyl group at the 5-position is expected to cause a shift in the absorption maxima, likely a hypsochromic (blue) shift of the n→π* transitions and a bathochromic (red) shift of the π→π* transitions, reflecting the altered electronic distribution in the aromatic ring.

Furthermore, the nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potential n-donor for the formation of charge-transfer (CT) complexes with suitable acceptor molecules (Lewis acids). Studies have demonstrated that substituted pyridines can form stable CT complexes. For example, 2-chloropyridine forms a 1:1 n→σ* charge transfer complex with iodine monochloride (ICl). researchgate.net The formation of this complex is confirmed by the appearance of a new, distinct absorption band in the UV-Vis spectrum that is not characteristic of either of the individual components. researchgate.net

The formation of such a complex with 2-Chloro-5-(perfluoroethyl)pyridine could be investigated by mixing it with an electron acceptor and observing the UV-Vis spectrum. The position of the new CT band (λ_CT) would be sensitive to the nature of the solvent and the electronic properties of the pyridine derivative. The strong electron-withdrawing nature of the perfluoroethyl group would decrease the electron-donating ability of the pyridine nitrogen, which would likely shift the λ_CT to a shorter wavelength compared to less substituted pyridines when complexed with the same acceptor. This phenomenon allows for the systematic study of electronic effects within a series of related derivatives. researchgate.net

Table 3: Spectroscopic Data for a Related Charge-Transfer Complex

| Donor | Acceptor | Solvent | λ_max (Donor) (nm) | λ_max (Complex) (nm) | Type of Complex | Reference |

| 2-Chloropyridine | ICl | Chloroform | 256.2 | 324 | n→σ* | researchgate.net |

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Perfluoroethyl Pyridine

Quantum Chemical Calculations for Geometrical and Electronic Structures

Quantum chemical calculations are fundamental in predicting the three-dimensional structure and electronic properties of molecules. These theoretical methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) Methods (e.g., B3LYP, B3PW91)

Density Functional Theory has become a primary tool in computational chemistry for studying the electronic structure of molecules. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are popular hybrid functionals that combine a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources. For a molecule like 2-Chloro-5-(perfluoroethyl)pyridine, DFT calculations would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties. However, no published studies were found that apply these methods to this specific compound.

Ab Initio and Hartree-Fock (HF) Approaches

Ab initio methods, which are based on first principles without the inclusion of experimental data, and the foundational Hartree-Fock (HF) approach, are also used to study molecular systems. While generally more computationally intensive or less accurate for electron correlation compared to DFT, they are crucial for certain types of analysis. A search of the scientific literature did not yield any studies that have utilized Ab Initio or HF methods to analyze 2-Chloro-5-(perfluoroethyl)pyridine.

Selection and Application of Basis Sets (e.g., 6-31+G(d,p), 6-311++G(d,p))

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals. Pople-style basis sets like 6-31+G(d,p) and the more extensive 6-311++G(d,p) are commonly used. These basis sets include diffuse functions (+) to describe lone pairs and polarization functions (d,p) to allow for non-spherical electron distribution. The selection of a basis set is a critical step in any computational study, but no literature exists that documents this choice for calculations on 2-Chloro-5-(perfluoroethyl)pyridine.

Electronic Structure and Molecular Orbital Analysis

Analysis of the molecular orbitals provides critical information about a compound's reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability. There are currently no published values for the HOMO and LUMO energies of 2-Chloro-5-(perfluoroethyl)pyridine.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized picture of the electron density. An NBO analysis for 2-Chloro-5-(perfluoroethyl)pyridine would offer insights into the interactions between the pyridine (B92270) ring, the chlorine atom, and the perfluoroethyl group. Unfortunately, no NBO analysis for this compound has been reported in the scientific literature.

Vibrational Frequency Calculations and Correlation with Experimental Data

No specific studies containing vibrational frequency calculations for 2-Chloro-5-(perfluoroethyl)pyridine were identified. Such analyses, typically employing Density Functional Theory (DFT) methods, are crucial for interpreting experimental infrared and Raman spectra, but this information has not been published for the title compound.

Conformational Analysis and Energetic Profiles

A search for the conformational analysis and energetic profiles of 2-Chloro-5-(perfluoroethyl)pyridine yielded no specific results. This type of study is essential for understanding the molecule's three-dimensional structure and the rotational barriers associated with the perfluoroethyl group, but dedicated research on this compound is not present in the surveyed literature.

Role of 2 Chloro 5 Perfluoroethyl Pyridine As an Intermediate in Chemical Synthesis

Applications in Agrochemical Synthesis

Precursor for Herbicidal Compounds (e.g., fluazifop-butyl (B166162), haloxyfop-P-methyl)

The synthesis of several aryloxyphenoxypropionate ("fop") herbicides, which are crucial for controlling grass weeds in broad-leaved crops, relies on pyridine-based intermediates. huimengchem.cn Specifically, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) , an analog of 2-chloro-5-(perfluoroethyl)pyridine, is a key starting material for herbicides like fluazifop-butyl and haloxyfop-P-methyl. wikipedia.orgnih.govgoogle.com

The general synthetic route involves the etherification of hydroquinone (B1673460) with 2-chloro-5-(trifluoromethyl)pyridine. wikipedia.org For fluazifop-butyl , this is followed by a second etherification with the butyl ester of 2-bromopropionic acid. wikipedia.orgnih.gov The synthesis for haloxyfop-P-methyl involves reacting the intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, with (L)-2-methylsulfonyloxy propionate. google.com The trifluoromethyl group is essential for the biological activity of these herbicides. google.com

| Herbicide | Key Pyridine Intermediate | Chemical Class | Primary Use |

|---|---|---|---|

| Fluazifop-butyl | 2-Chloro-5-(trifluoromethyl)pyridine | Aryloxyphenoxypropionate | Post-emergence grass weed control |

| Haloxyfop-P-methyl | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) | Aryloxyphenoxypropionate | Post-emergence grass weed control |

Intermediate for Insecticides (e.g., via 2-chloro-5-chloromethylpyridine for imidacloprid (B1192907), acetamiprid)

The neonicotinoids, a major class of insecticides, are frequently synthesized using chlorinated pyridine intermediates. The precursor for widely used insecticides such as imidacloprid and acetamiprid (B1664982) is 2-chloro-5-chloromethylpyridine (CCMP) . agropages.comgoogle.com This compound serves as a critical electrophilic building block.

For the synthesis of imidacloprid , CCMP is reacted with 2-nitroiminoimidazolidine in the presence of a base. quickcompany.ingoogle.comwipo.int Various processes have been developed, often employing phase transfer catalysts or specific solvent systems to improve yield and purity. quickcompany.in The synthesis of acetamiprid also starts from CCMP, which is typically reacted with monomethylamine in an amination step, followed by reaction with an N-cyanoethyl imidate to form the final product. google.compatsnap.com

| Insecticide | Key Pyridine Intermediate | Year of First Disclosure (Imidacloprid) | Synthetic Approach |

|---|---|---|---|

| Imidacloprid | 2-Chloro-5-chloromethylpyridine | 1985 (U.S. Pat. 4742060) quickcompany.in | Coupling with 2-nitroiminoimidazolidine google.comchemicalbook.com |

| Acetamiprid | 2-Chloro-5-chloromethylpyridine | - | Amination followed by reaction with N-cyanoethyl imidate google.compatsnap.com |

Building Block for Fungicidal Agents (e.g., fluazinam, fluopyram)

Trifluoromethylpyridine derivatives are also integral to the synthesis of modern fungicides. The fungicide fluazinam , a diarylamine, is prepared from 2-amino-3-chloro-5-trifluoromethylpyridine. This intermediate is typically synthesized from 2,3-dichloro-5-trifluoromethylpyridine via an amination reaction. patsnap.comgoogle.com The resulting amine is then condensed with 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) to yield fluazinam. google.comchemicalbook.com

The succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide fluopyram is another important agrochemical derived from a trifluoromethylpyridine scaffold. lew.ro A key intermediate in its synthesis is 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine. lew.rodoaj.org This amine is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine through a multi-step process and is finally amidated with 2-(trifluoromethyl)benzoyl chloride to produce fluopyram. lew.rodoaj.org

Applications in Pharmaceutical Intermediate Synthesis

The introduction of fluorine and fluorinated groups into heterocyclic structures is a powerful strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Development of Fluorine-Containing Heterocyclic Scaffolds for Medicinal Chemistry

Pyridine rings containing trifluoromethyl groups (TFMPs) are considered privileged scaffolds in drug discovery. nih.govsemanticscholar.org The unique physicochemical properties imparted by the trifluoromethyl group make these structures highly valuable for developing new therapeutic agents. nih.gov While the direct application of 2-chloro-5-(perfluoroethyl)pyridine is less common, the broader class of trifluoromethylpyridines is used to construct a variety of biologically active molecules. These scaffolds are sought after for their ability to enhance the pharmacological profile of drug candidates across different therapeutic areas. semanticscholar.orgresearchgate.net The synthesis of these scaffolds often begins with precursors like 3-picoline, which can undergo simultaneous vapor-phase chlorination and fluorination to produce key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine. nih.govsemanticscholar.org

Integration into Complex Molecular Architectures (e.g., peptide derivatives, bicyclic compounds)

Fluorinated pyridine intermediates are incorporated into a wide range of complex molecular structures. Their reactivity allows for their integration into larger, more intricate molecules, including peptide derivatives and bicyclic systems, which are of significant interest in pharmaceutical research. For example, the 2-chloro-5-(trifluoromethyl)pyridine moiety can be seen in precursors for developing novel compounds with potential therapeutic applications. The development of animal health products like fluazuron, a benzoyl-phenylurea derivative, also utilizes trifluoromethylpyridine-containing intermediates, showcasing their versatility in building complex bioactive molecules. semanticscholar.org The ability to functionalize the pyridine ring at multiple positions allows chemists to construct diverse and complex molecular architectures designed to interact with specific biological targets.

: Development of Other Specialized Chemical Intermediates

2-Chloro-5-(perfluoroethyl)pyridine serves as a valuable, albeit specialized, building block in the synthesis of more complex molecules, particularly within the agrochemical and pharmaceutical sectors. Its utility stems from the presence of both a reactive chlorine atom on the pyridine ring and a stable, lipophilic perfluoroethyl group. These features allow for selective chemical transformations, leading to the creation of novel derivatives with potentially enhanced biological activities.

The synthesis of 2-chloro-5-(perfluoroethyl)pyridine itself can be achieved through a cross-coupling reaction. One documented method involves the reaction of 2-chloro-5-iodopyridine (B1352245) with sodium pentafluoropropionate. This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide, in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). Research has shown this synthesis to proceed with a moderate yield of 30%. ethernet.edu.et

Once obtained, 2-chloro-5-(perfluoroethyl)pyridine can undergo further functionalization. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution and cross-coupling reactions, making it a key handle for introducing new molecular fragments.

A notable example of its use as an intermediate is in the synthesis of cyanopyridine derivatives. For instance, 2-chloro-5-(perfluoroethyl)pyridine can be reacted with zinc(II) cyanide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). google.com This type of reaction, a cyanation, replaces the chlorine atom with a cyano group, a versatile functional group that can be further converted into other moieties like carboxylic acids, amines, or amides. This transformation is crucial for building the core structures of various bioactive compounds. The reaction is typically carried out in a solvent like N-methylpyrrolidone at elevated temperatures. google.com

The development of such specialized intermediates is driven by the need for novel compounds with specific properties. The incorporation of a perfluoroethyl group, as opposed to the more common trifluoromethyl group, can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final product. Therefore, the use of 2-chloro-5-(perfluoroethyl)pyridine as a starting material allows for the fine-tuning of these properties in the resulting specialized chemicals.

Research Findings on the Synthesis of Intermediates from 2-Chloro-5-(perfluoroethyl)pyridine

| Reactant | Reagents | Product | Yield | Reference |

| 2-Chloro-5-iodopyridine | Sodium pentafluoropropionate, CuI, NMP | 2-Chloro-5-(perfluoroethyl)pyridine | 30% | ethernet.edu.et |

| 2-Chloro-5-(perfluoroethyl)pyridine | Zinc(II) cyanide, Pd(PPh₃)₄, NMP | 2-Cyano-5-(perfluoroethyl)pyridine | Not specified | google.com |

Interactive Data Table

A sortable and searchable table of the research findings.

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-5-iodopyridine | Sodium pentafluoropropionate, CuI, NMP | 2-Chloro-5-(perfluoroethyl)pyridine | 30% | ethernet.edu.et |

| 2-Chloro-5-(perfluoroethyl)pyridine | Zinc(II) cyanide, Pd(PPh₃)₄, NMP | 2-Cyano-5-(perfluoroethyl)pyridine | Not specified | google.com |

Derivatives and Analogues of 2 Chloro 5 Perfluoroethyl Pyridine in Research

Structural Diversification Strategies for Functionalization

The functionalization of 2-chloro-5-(perfluoroethyl)pyridine and related perfluoroalkyl-substituted pyridines is a key area of research, enabling the creation of a diverse range of molecules with tailored properties. The reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring allows for nucleophilic substitution reactions, providing a straightforward method for introducing various functional groups.

One common strategy involves the displacement of the chlorine atom with nucleophiles such as amines, alkoxides, and thiolates. This approach has been utilized to synthesize a variety of derivatives. For instance, the reaction with amines leads to the formation of aminopyridine derivatives, which are of interest in medicinal and materials chemistry.

Another important functionalization strategy is the use of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atom. researchgate.net This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, significantly expanding the structural diversity of accessible derivatives.

Furthermore, the perfluoroalkyl group itself can influence the reactivity of the pyridine ring, making other positions susceptible to functionalization. The strong electron-withdrawing nature of the perfluoroethyl group can activate the pyridine ring towards certain types of reactions.

The combination of these diversification strategies allows chemists to systematically modify the structure of 2-chloro-5-(perfluoroethyl)pyridine, fine-tuning its electronic and steric properties for specific applications in fields such as agrochemicals and pharmaceuticals.

Synthesis and Characterization of Closely Related Halogenated Pyridine Derivatives

The synthesis and characterization of halogenated pyridine derivatives closely related to 2-chloro-5-(perfluoroethyl)pyridine are crucial for understanding structure-activity relationships and for the development of new chemical entities. Research in this area often focuses on analogues with different halogen patterns or alternative perfluoroalkyl groups.

Trifluoromethylpyridine derivatives are a significant class of compounds in agrochemical and pharmaceutical research due to the unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability. researchgate.net The synthesis of these analogues often involves similar strategies to those used for perfluoroethylpyridines.

A common route to trifluoromethylpyridines is through the chlorine/fluorine exchange of a corresponding trichloromethylpyridine precursor. nih.govjst.go.jp For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate for several commercial products and can be synthesized from 2-chloro-5-(trichloromethyl)pyridine (B1585791). google.com Another approach involves the construction of the pyridine ring from a building block that already contains the trifluoromethyl group. nih.govjst.go.jp Direct trifluoromethylation of a pre-formed pyridine ring is also a viable method. nih.govjst.go.jp

The characterization of these trifluoromethylpyridine analogues relies on standard spectroscopic techniques. semanticscholar.orgacs.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is instrumental in confirming the structure and purity of the synthesized compounds. semanticscholar.orgacs.org High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, further confirming the elemental composition. semanticscholar.orgacs.org

A variety of trifluoromethylpyridine derivatives have been synthesized and studied. For example, a series of novel trifluoromethylpyridine amide derivatives have been synthesized and evaluated for their biological activities. sioc-journal.cn Similarly, new classes of trifluoromethylpyridine 1,3,4-oxadiazole (B1194373) derivatives have been prepared and their properties investigated. semanticscholar.orgacs.org The synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (B1587320) has also been reported. chemicalbook.com

The demand for different isomers of trifluoromethylpyridine has evolved over time, with 3- or 5-trifluoromethyl-substituted pyridines being prominent in earlier agrochemicals, while other substitution patterns, such as 6-trifluoromethyl-substituted derivatives, have gained importance more recently. nih.govjst.go.jp

Table 1: Examples of Synthesized Trifluoromethylpyridine Analogues

| Compound Name | Starting Material | Synthetic Method | Reference |

| 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-arylacetamides | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | Reaction with N-aryl-2-chloroacetamides | sioc-journal.cn |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trichloromethyl)pyridine | Liquid phase fluorination | googleapis.com |

| 2-Chloro-5-(trifluoromethyl)pyridine | 3-Trifluoromethylpyridine | Gas-phase chlorination | googleapis.comwipo.int |

| Trifluoromethylpyridine 1,3,4-oxadiazole derivatives | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | Multi-step synthesis involving cyclization and substitution reactions | semanticscholar.orgacs.org |

| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | Chlorination with thionyl chloride | chemicalbook.com |

This table is for illustrative purposes and does not encompass all known synthetic routes or derivatives.

Chlorodifluoromethyl- and trichloromethylpyridine derivatives are important precursors and intermediates in the synthesis of perfluoroalkylated pyridines, including 2-chloro-5-(perfluoroethyl)pyridine. The trichloromethyl group can be readily converted to a trifluoromethyl group through a halogen exchange reaction, making these compounds valuable synthetic building blocks.

The synthesis of 2-chloro-5-(trichloromethyl)pyridine can be achieved through the gas-phase chlorination of β-picoline (3-methylpyridine) at elevated temperatures. google.com This process can yield the desired product, which serves as a key intermediate for various agrochemicals and dyes. google.com Industrial processes have been developed to produce 2-chloro-5-trichloromethyl pyridine with high yield and purity. google.com

Another important intermediate is 2,3-dichloro-5-(trichloromethyl)pyridine, which is a precursor for the fungicide fluazinam. google.com This compound can be prepared from various starting materials, including 2-chloro-5-(trichloromethyl)pyridine, through further chlorination. google.com The synthesis often involves radical chlorination steps. google.com

The characterization of these chlorinated pyridine derivatives is typically performed using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is often used to identify and quantify the products of the chlorination reactions.

Methylpyridines and their chlorinated derivatives are fundamental starting materials for the synthesis of a wide range of halogenated and perfluoroalkylated pyridines. 3-Methylpyridine (B133936) (β-picoline) is a particularly important precursor for compounds with substitution at the 5-position of the pyridine ring. google.com

The synthesis of 2-chloro-5-chloromethyl pyridine can be achieved through a one-step reaction from 3-methylpyridine and chlorine gas using a supported palladium chloride catalyst. patsnap.com This method offers a more direct route compared to multi-step syntheses. patsnap.com

The chloromethyl group in compounds like 2-chloro-5-chloromethylpyridine is a versatile functional handle that can be further transformed. For instance, it can be chlorinated to a trichloromethyl group, which can then be fluorinated to a trifluoromethyl group.

The synthesis of chloromethylpyridines themselves can be achieved through various methods. For example, 2-(chloromethyl)pyridine (B1213738) can be prepared by reacting 2-methylpyridine-N-oxide with reagents like triphosgene. lookchem.com This method provides good to excellent yields of the desired product. lookchem.com 4-(Chloromethyl)pyridine hydrochloride can be synthesized from 4-methylpyridine (B42270) through a multi-step process involving oxidation, esterification, reduction, and chlorination. google.com

The use of these precursors is central to many industrial processes for the production of valuable pyridine-based agrochemicals and pharmaceuticals. nih.gov

Exploration of Other Perfluoroalkyl-Substituted Pyridine Isomers and Congeners

Research into perfluoroalkyl-substituted pyridines extends beyond the 5-substituted isomers to include a variety of other isomers and congeners. The position of the perfluoroalkyl group on the pyridine ring can significantly influence the compound's physical, chemical, and biological properties.

The synthesis of these isomers often requires different starting materials or synthetic strategies. For example, the synthesis of 2-(perfluoroalkyl)pyridine derivatives can be achieved through a photocatalytic approach using perfluoroalkyl iodides and pyridine-N-oxides. conicet.gov.ar This method allows for the direct introduction of the perfluoroalkyl group at the 2-position. conicet.gov.ar

The exploration of congeners with different perfluoroalkyl chain lengths is also an active area of research. Methods have been developed for the synthesis of pyridines with longer perfluoroalkyl chains, such as perfluorobutyl and perfluorooctyl groups. nih.gov These are often prepared through radical perfluoroalkylation reactions of alkynes. nih.gov

Future Research Directions and Unexplored Avenues for 2 Chloro 5 Perfluoroethyl Pyridine

Development of Green Chemistry Approaches for Sustainable Synthesis

The future of chemical manufacturing hinges on the adoption of sustainable and environmentally benign synthetic methodologies. For 2-Chloro-5-(perfluoroethyl)pyridine, a shift away from traditional, often harsh, synthesis conditions is a critical area for future research.

Current synthetic routes to analogous compounds, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), often involve high temperatures and the use of hazardous reagents. google.com Green chemistry approaches could offer safer, more efficient, and sustainable alternatives. One promising avenue is the exploration of rhodium-catalyzed [2+2+2] cycloaddition reactions, which have been successfully employed for the synthesis of other pyridine (B92270) derivatives in environmentally friendly solvents like ethanol. rsc.org Another area ripe for investigation is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various pyridine compounds, often with minimal solvent usage. nih.gov

Future research should focus on adapting these green methodologies to the synthesis of 2-Chloro-5-(perfluoroethyl)pyridine. The development of a one-pot, multi-component reaction, perhaps under microwave irradiation, could provide a highly efficient and atom-economical route to this important building block.

Table 1: Potential Green Synthesis Methodologies for 2-Chloro-5-(perfluoroethyl)pyridine

| Methodology | Potential Advantages | Key Research Focus |

| Rhodium-Catalyzed Cycloaddition | High atom economy, use of green solvents (e.g., ethanol), milder reaction conditions. | Development of a suitable diyne and oxime precursor for the target molecule; optimization of catalyst and reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced side products, potential for solvent-free reactions. | Identification of suitable starting materials for a multi-component reaction; optimization of microwave parameters (power, temperature, time). |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety for handling hazardous reagents, potential for scalability. | Design and optimization of a continuous flow reactor setup for the key synthetic steps. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The introduction of the perfluoroethyl group onto the pyridine ring is a key synthetic challenge. The development of novel catalytic systems that can achieve this transformation with high efficiency and selectivity is a major area for future research.

Recent advances in catalysis have demonstrated the potential of transition metals like nickel and copper in facilitating perfluoroalkylation reactions. thieme-connect.com Nickel-catalyzed procedures, for instance, have been developed to convert polyfluorinated alcohols into effective perfluoroalkylating reagents. thieme-connect.com This approach could be adapted for the synthesis of 2-Chloro-5-(perfluoroethyl)pyridine, potentially from more readily available and less hazardous starting materials.

Furthermore, copper-catalyzed cross-coupling reactions have shown promise for the trifluoromethylation of aryl halides and could likely be extended to perfluoroethylation. researchgate.net Investigating the use of various ligands and copper sources will be crucial in optimizing the reactivity and selectivity of such transformations for the synthesis of the target molecule. The goal is to develop catalytic systems that can operate under mild conditions with low catalyst loadings, making the synthesis more cost-effective and sustainable.

Table 2: Emerging Catalytic Systems for the Synthesis and Functionalization of 2-Chloro-5-(perfluoroethyl)pyridine

| Catalytic System | Potential Application | Key Research Focus |

| Nickel-based catalysts | Synthesis of 2-Chloro-5-(perfluoroethyl)pyridine from polyfluorinated precursors. thieme-connect.com | Development of specific nickel-ligand complexes for the perfluoroethylation of a chloropyridine scaffold; investigation of reaction mechanisms. |

| Copper-based catalysts | Cross-coupling reactions to introduce the perfluoroethyl group onto a pre-functionalized pyridine ring. researchgate.net | Screening of copper sources and ligands to achieve high yields and selectivity; exploration of reaction scope with different pyridine substrates. |

| Photocatalysis | Light-mediated perfluoroalkylation under mild conditions. | Identification of suitable photoredox catalysts and perfluoroethyl sources; optimization of light source and reaction setup for efficient transformation. |

Advanced Functionalization Strategies for Complex Molecular Building Blocks

Beyond its synthesis, the strategic functionalization of the 2-Chloro-5-(perfluoroethyl)pyridine core is essential for creating more complex and valuable molecules. The presence of both a chloro substituent and a perfluoroethyl group offers multiple sites for further chemical modification.

Future research should explore advanced functionalization strategies to selectively modify different positions of the pyridine ring. For instance, the chlorine atom at the 2-position can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, alkyl, or amino substituents.

The perfluoroethyl group, while generally considered robust, can also be a site for functionalization under specific conditions. Research into C-F bond activation could open up new avenues for converting the perfluoroethyl group into other valuable functional moieties. Additionally, the pyridine nitrogen can be quaternized or oxidized to the corresponding N-oxide, which can further alter the reactivity of the ring and enable different substitution patterns.

Table 3: Potential Functionalization Strategies for 2-Chloro-5-(perfluoroethyl)pyridine

| Functionalization Target | Reaction Type | Potential Outcome |

| 2-Chloro position | Cross-coupling reactions (e.g., Suzuki, Stille) | Introduction of diverse substituents (aryl, heteroaryl, alkyl) to build molecular complexity. |

| Pyridine Nitrogen | Quaternization or N-oxide formation | Altered electronic properties and reactivity of the pyridine ring, enabling further transformations. |

| Perfluoroethyl Group | C-F bond activation | Transformation of the perfluoroethyl group into other functional groups, expanding the synthetic utility of the core structure. |

| C-H positions on the ring | Directed C-H activation | Selective introduction of functional groups at other positions on the pyridine ring. |

Theoretical Prediction and Design of New Derivatives with Tailored Chemical Properties

Computational chemistry and theoretical studies offer powerful tools for accelerating the discovery and development of new molecules with desired properties. For 2-Chloro-5-(perfluoroethyl)pyridine, in silico methods can be employed to predict the physicochemical and biological properties of its derivatives, guiding synthetic efforts towards the most promising candidates.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its potential derivatives. researchgate.net Such studies can provide insights into the regioselectivity of further functionalization reactions and help in the design of novel catalytic systems.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be utilized to predict the biological activity of new derivatives, for example, as potential agrochemicals or pharmaceuticals. nih.gov By correlating the structural features of different derivatives with their predicted activity, it is possible to design new compounds with enhanced efficacy. The computational design of porous aromatic frameworks has also shown the importance of nitrogen-containing heterocycles in materials science, suggesting another avenue for the application of computationally designed derivatives of 2-Chloro-5-(perfluoroethyl)pyridine. nih.gov

Table 4: Computational Approaches for the Design of 2-Chloro-5-(perfluoroethyl)pyridine Derivatives

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.net | Optimized geometry, charge distribution, frontier molecular orbitals, reaction pathways. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity. nih.gov | Potential efficacy as herbicides, insecticides, or pharmaceuticals based on structural descriptors. |

| Molecular Docking | Investigation of binding interactions with biological targets. nih.gov | Binding affinity and mode of interaction with specific enzymes or receptors. |

| Grand Canonical Monte Carlo (GCMC) Simulations | Design of materials for specific applications (e.g., gas capture). nih.gov | Adsorption capacity and selectivity for gases like CO2. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-5-(perfluoroethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of pyridine derivatives. Key steps include:

- Chlorination : Use of POCl₃ or SOCl₂ under reflux (60–80°C) in anhydrous conditions to introduce the chlorine substituent .

- Perfluoroethyl Group Introduction : Employing cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with perfluoroethyl Grignard reagents. Solvents like dichloromethane or acetonitrile enhance reaction efficiency, while catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity .

- Purity Optimization : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) are standard purification methods.

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) characterize the structure of 2-Chloro-5-(perfluoroethyl)pyridine?

- Methodological Answer :

- NMR : ¹³C and ¹⁹F NMR identify substituent positions and electronic environments. For example, ¹⁹F NMR peaks at ~-70 ppm indicate perfluoroethyl groups .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What safety protocols are recommended when handling chlorinated pyridine derivatives in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the perfluoroethyl group influence the reactivity of 2-Chloro-5-(perfluoroethyl)pyridine in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing perfluoroethyl group deactivates the pyridine ring, directing nucleophiles (e.g., amines, alkoxides) to the 2-chloro position. Kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates, while Hammett plots correlate substituent effects with reactivity .

- Contradiction Analysis : Conflicting regioselectivity reports may arise from solvent polarity (e.g., DMSO vs. THF) or competing mechanisms (SNAr vs. radical pathways) .

Q. How can computational methods like DFT predict the reactivity and regioselectivity of 2-Chloro-5-(perfluoroethyl)pyridine?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electrophilic/nucleophilic sites. Basis sets (e.g., B3LYP/6-31G*) model perfluoroethyl’s electron-withdrawing effects .

- Transition-State Analysis : IRC (Intrinsic Reaction Coordinate) plots validate proposed mechanisms, such as ring-opening or cross-coupling pathways .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated pyridine derivatives?

- Methodological Answer :

- Data Cross-Validation : Compare NMR shifts across solvents (CDCl₃ vs. DMSO-d₆) and temperatures. For example, ¹H NMR peak splitting in aromatic regions may indicate rotameric equilibria .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to confirm molecular connectivity .

Q. How can structure-activity relationship (SAR) studies guide the design of 2-Chloro-5-(perfluoroethyl)pyridine analogs with enhanced bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace perfluoroethyl with CF₃, CHF₂, or CH₂F groups to modulate lipophilicity. Monitor bioactivity via enzyme inhibition assays (e.g., IC₅₀ determinations) .

- Crystallographic Analysis : Resolve ligand-protein complexes (e.g., with kinases or GPCRs) to identify critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.